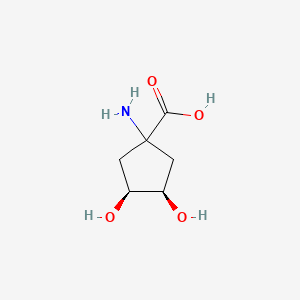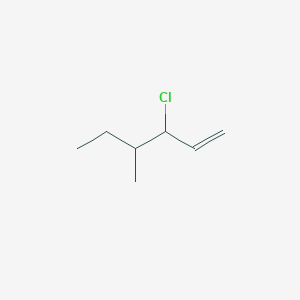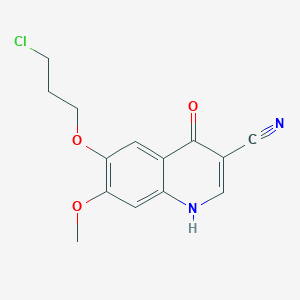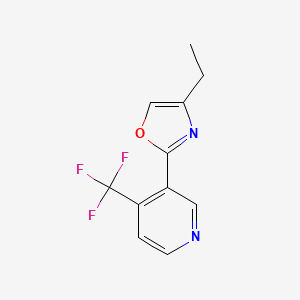![molecular formula C42H29N3O B15165051 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol CAS No. 199297-09-1](/img/structure/B15165051.png)
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenol group attached to a bis-carbazole structure, making it an interesting subject for research in organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol typically involves the following steps:
Formation of Carbazole Derivatives: Carbazole is reacted with appropriate halogenated benzene derivatives under inert conditions to form bis-carbazole intermediates.
Coupling Reaction: The bis-carbazole intermediates are then coupled with phenol derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol has a wide range of applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the development of high-performance organic semiconductors and conductive polymers.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Mecanismo De Acción
The mechanism of action of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol involves its interaction with molecular targets and pathways:
Charge Transport: In OLEDs and OPVs, the compound facilitates efficient charge transport by acting as a hole transport material, enhancing device performance and stability.
Fluorescence: The compound’s fluorescent properties are utilized in bioimaging, where it binds to specific biomolecules and emits light upon excitation.
Comparación Con Compuestos Similares
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol can be compared with other similar compounds:
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a host material, providing a suitable matrix for efficient energy transfer.
Tris(4-carbazoyl-9-ylphenyl)amine: Used as a hole transport material in OLEDs and OPVs, similar to this compound.
Conclusion
This compound is a versatile compound with significant applications in organic electronics, materials science, biological research, and medicinal chemistry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable subject for scientific investigation and industrial applications.
Propiedades
Número CAS |
199297-09-1 |
|---|---|
Fórmula molecular |
C42H29N3O |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)phenol |
InChI |
InChI=1S/C42H29N3O/c46-34-27-25-31(26-28-34)43(29-17-21-32(22-18-29)44-39-13-5-1-9-35(39)36-10-2-6-14-40(36)44)30-19-23-33(24-20-30)45-41-15-7-3-11-37(41)38-12-4-8-16-42(38)45/h1-28,46H |
Clave InChI |
NOQZIHMYFJXSBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


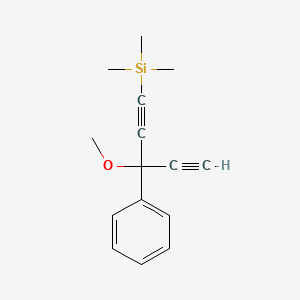

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
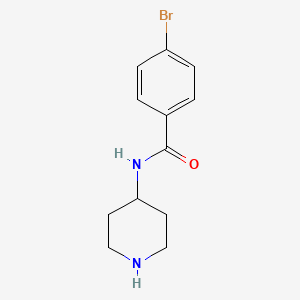

![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
